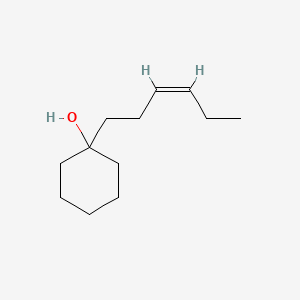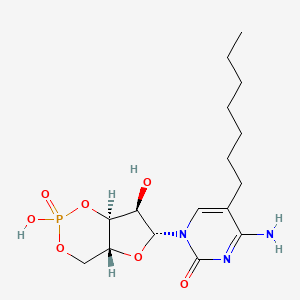
5-n-Octylcytidine 3',5'-cyclic monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-正辛基胞嘧啶 3’,5’-环磷酸酯是胞嘧啶的环状核苷酸衍生物。由于其在细胞信号通路中作为第二信使的潜在作用,它在各种生物化学和药理学研究中备受关注。这种化合物在结构上以胞嘧啶碱基连接到环状磷酸基团和辛基侧链为特征。
准备方法
合成路线和反应条件
5-正辛基胞嘧啶 3’,5’-环磷酸酯的合成通常涉及胞嘧啶衍生物的环化。一种常见的方法包括使用磷酰胺基酸化学,其中胞嘧啶首先被保护,然后与磷酸化试剂反应形成环状磷酸酯。辛基可以通过在碱性条件下使用辛基卤代烃的烷基化反应引入。
工业生产方法
这种化合物的工业生产可能涉及使用自动化合成仪和高通量纯化技术(如高效液相色谱 (HPLC))进行大规模合成。反应条件经过优化,以确保高产率和纯度,通常涉及控制温度和 pH 条件。
化学反应分析
反应类型
5-正辛基胞嘧啶 3’,5’-环磷酸酯可以进行各种化学反应,包括:
氧化: 这种反应可以通过过氧化氢或高锰酸钾等氧化剂促进。
还原: 还原反应可以使用硼氢化钠等还原剂进行。
取代: 亲核取代反应尤其可能发生在磷酸基团上,使用胺或硫醇等亲核试剂。
常用试剂和条件
氧化: 水溶液中的过氧化氢。
还原: 甲醇中的硼氢化钠。
取代: 胺或硫醇在二甲基亚砜 (DMSO) 等有机溶剂中。
形成的主要产物
氧化: 胞嘧啶碱基的氧化衍生物。
还原: 胞嘧啶碱基的还原形式。
取代: 各种官能团连接到磷酸基团的取代衍生物。
科学研究应用
5-正辛基胞嘧啶 3’,5’-环磷酸酯在科学研究中有几个应用:
化学: 用作模型化合物,用于研究环状核苷酸在各种化学反应中的行为。
生物学: 研究其在细胞信号通路中作为第二信使的作用,特别是在离子通道和蛋白激酶的调节中。
医学: 在治疗与细胞信号传导功能障碍相关的疾病(如某些癌症和神经退行性疾病)方面具有潜在的治疗应用。
工业: 由于其特异性结合特性和反应性,它被用于开发生物传感器和诊断工具。
作用机制
5-正辛基胞嘧啶 3’,5’-环磷酸酯的作用机制涉及其与细胞内特定分子靶点的相互作用。它通过结合并激活环状核苷酸门控离子通道和蛋白激酶充当第二信使。这种结合触发一系列细胞内事件,调节各种生理过程,包括基因表达、细胞生长和凋亡。
相似化合物的比较
类似化合物
- 环腺苷酸 (cAMP)
- 环鸟苷酸 (cGMP)
- 环尿苷酸 (cUMP)
- 环胞嘧啶酸 (cCMP)
独特性
5-正辛基胞嘧啶 3’,5’-环磷酸酯的独特性在于存在辛基侧链,这增强了其亲脂性,并可能改变其与细胞膜和蛋白质的相互作用。这种结构修饰会导致其生物活性和特异性与其他环状核苷酸相比有所不同。
属性
CAS 编号 |
117309-94-1 |
|---|---|
分子式 |
C16H26N3O7P |
分子量 |
403.37 g/mol |
IUPAC 名称 |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-amino-5-heptylpyrimidin-2-one |
InChI |
InChI=1S/C16H26N3O7P/c1-2-3-4-5-6-7-10-8-19(16(21)18-14(10)17)15-12(20)13-11(25-15)9-24-27(22,23)26-13/h8,11-13,15,20H,2-7,9H2,1H3,(H,22,23)(H2,17,18,21)/t11-,12-,13-,15-/m1/s1 |
InChI 键 |
AUUXQIVNYSIYOR-RGCMKSIDSA-N |
手性 SMILES |
CCCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]3[C@H](O2)COP(=O)(O3)O)O |
规范 SMILES |
CCCCCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


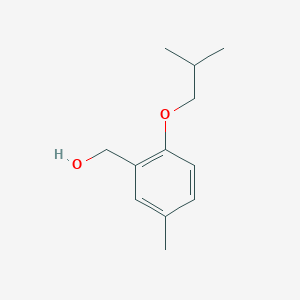
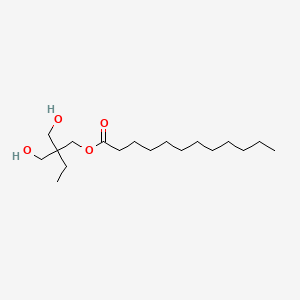
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)

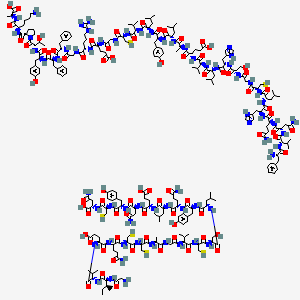
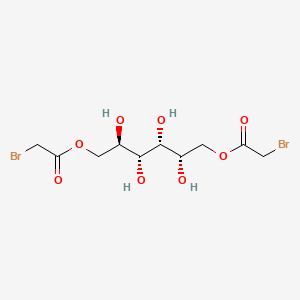
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12653091.png)
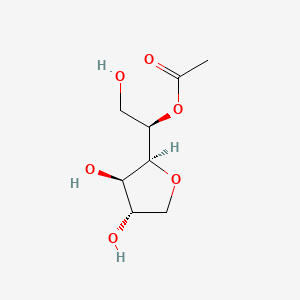
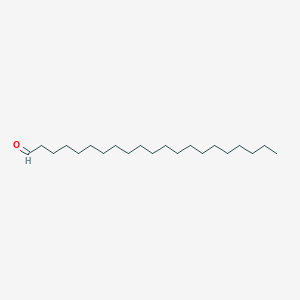
![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)


